(R)-(+)-8-Hydroxy-DPAT hydrobromide (R)-(+)-8-Hydroxy-DPAT hydrobromide Full 5-HT1A serotonin receptor agonist; more active enantiomer. Reduces hippocampal 5-HT levels following systemic administration in rats in vivo. 
Brand Name: Vulcanchem
CAS No.: 78095-19-9
VCID: VC0004313
InChI: InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1
SMILES: CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol

(R)-(+)-8-Hydroxy-DPAT hydrobromide

CAS No.: 78095-19-9

Inhibitors

VCID: VC0004313

Molecular Formula: C16H26BrNO

Molecular Weight: 328.29 g/mol

(R)-(+)-8-Hydroxy-DPAT hydrobromide - 78095-19-9

CAS No. 78095-19-9
Product Name (R)-(+)-8-Hydroxy-DPAT hydrobromide
Molecular Formula C16H26BrNO
Molecular Weight 328.29 g/mol
IUPAC Name (7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Standard InChI InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1
Standard InChIKey BATPBOZTBNNDLN-PFEQFJNWSA-N
Isomeric SMILES CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)O.Br
SMILES CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Canonical SMILES CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Description Full 5-HT1A serotonin receptor agonist; more active enantiomer. Reduces hippocampal 5-HT levels following systemic administration in rats in vivo. 
Synonyms (2R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
PubChem Compound 11957570
Last Modified Nov 11 2021
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